molecular formula C19H23N3O2 B11416867 (2,3-Dimethoxy-benzyl)-(1-propyl-1H-benzoimidazol-2-yl)-amine

(2,3-Dimethoxy-benzyl)-(1-propyl-1H-benzoimidazol-2-yl)-amine

Cat. No.: B11416867
M. Wt: 325.4 g/mol
InChI Key: VWXJJHHWVHTADZ-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a propyl group and a dimethoxyphenylmethyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the propyl group and the dimethoxyphenylmethyl moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar dimethoxyphenyl moiety but different overall structure.

Uniqueness

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3O2/c1-4-12-22-16-10-6-5-9-15(16)21-19(22)20-13-14-8-7-11-17(23-2)18(14)24-3/h5-11H,4,12-13H2,1-3H3,(H,20,21)

InChI Key

VWXJJHHWVHTADZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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